2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro-
Description
Chemical Identity and Nomenclature of 6-Methyl-5-Nitro-2,4(1H,3H)-Pyrimidinedione
Systematic IUPAC Name and Alternative Designations
The systematic IUPAC name for this compound is 6-methyl-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione , reflecting its fully saturated pyrimidine ring system with ketone groups at positions 2 and 4, a methyl substituent at position 6, and a nitro group at position 5. Alternative designations include:
- 5-Nitro-6-methyluracil (emphasizing its structural similarity to uracil derivatives)
- 2,4-Dihydroxy-6-methyl-5-nitropyrimidine (highlighting hydroxyl groups in tautomeric forms)
- 6-Methyl-5-nitrouracil (a simplified common name)
The compound is also cataloged under multiple registry-specific labels, such as AR001XC7 (Aaron Chemicals) and M25061G (TCI America), which are frequently used in commercial procurement.
Molecular Formula and Structural Representation
The molecular formula of 6-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione is C₅H₅N₃O₄ , with a molecular weight of 171.11 g/mol . Its structure consists of a six-membered pyrimidine ring with two keto groups (at positions 2 and 4), a methyl group (position 6), and a nitro substituent (position 5).
Structural Features:
- SMILES Notation :
CC1=C(C(=O)NC(=O)N1)[N+]([O-])=O - Tautomerism : The compound exists in keto-enol tautomeric forms due to the presence of hydroxyl groups at positions 2 and 4, which can interconvert under specific pH conditions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₅N₃O₄ | |
| Molecular Weight (g/mol) | 171.11 | |
| SMILES | CC1=C(C(=O)NC(=O)N1)N+=O |
Properties
CAS No. |
88499-61-0 |
|---|---|
Molecular Formula |
C6H6N2O4 |
Molecular Weight |
170.12 g/mol |
IUPAC Name |
6-methyl-5-nitro-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C6H6N2O4/c1-3-6(8(11)12)4(9)2-5(10)7-3/h2H2,1H3,(H,7,10) |
InChI Key |
OXTGZZKXONQACO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC(=O)N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- typically involves the nitration of 6-methylpyrimidine-2,4(1H,3H)-dione. The process begins with the addition of 6-methylpyrimidine-2,4(1H,3H)-dione to concentrated sulfuric acid, followed by the slow addition of a mixture of concentrated sulfuric acid and concentrated nitric acid at low temperatures. The reaction is then allowed to proceed at a controlled temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The presence of the nitro group makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products vary based on the extent of oxidation.
Reduction: Amino derivatives are the major products.
Substitution: Substituted pyridinedione derivatives are formed.
Scientific Research Applications
Pharmaceutical Applications
The compound has been identified as a significant precursor in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in medicinal chemistry due to their biological activities.
- Inhibitory Activity : A study highlighted that structural analogs of 6-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione were evaluated for their inhibitory effects on Schizosaccharomyces pombe lumazine synthase. The compound exhibited a Ki value of 95 μM against Mycobacterium tuberculosis lumazine synthase, indicating potential for further development as an antibacterial agent .
- Anticonvulsant and Anticancer Properties : Research involving pyrrole derivatives has shown that compounds related to 6-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione possess anticonvulsant and anticancer activities. These derivatives are being explored for their pharmacological characteristics that include anti-inflammatory and analgesic effects .
Agrochemical Applications
The compound has also been studied for its herbicidal properties. Certain derivatives of 6-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione have been developed as herbicides effective in controlling unwanted plant species in agricultural settings.
- Herbicidal Activity : Patents have documented the use of various substituted pyrimidinediones as herbicides. These compounds demonstrate effectiveness in controlling specific weed species when applied to agricultural fields .
Industrial Applications
Beyond pharmaceuticals and agrochemicals, 6-methyl-5-nitro-2,4(1H,3H)-pyrimidinedione serves as an important intermediate in the chemical industry.
- Dyes and Pigments : The compound is utilized in the synthesis of dyes such as anthraquinones and phthalocyanines. Its high reactivity allows it to be a versatile building block for complex dye structures .
- Conductive Polymers : It is also involved in the production of electroactive materials and conductive polymers. These materials are essential in various electronic applications due to their unique electrical properties .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Properties/Activities |
|---|---|---|
| Pharmaceuticals | Antibacterial agents | Inhibitory activity against lumazine synthase |
| Anticonvulsant and anticancer drugs | Anti-inflammatory and analgesic effects | |
| Agrochemicals | Herbicides for weed control | Effective against specific unwanted plant species |
| Industrial Chemistry | Dyes (e.g., anthraquinones) | High reactivity for complex synthesis |
| Conductive and electroactive polymers | Essential for electronic applications |
Case Studies
- Inhibitory Activity Against Lumazine Synthase :
- Development of Herbicides :
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to participate in redox reactions, which can influence cellular pathways and processes .
Comparison with Similar Compounds
Key Structural Features :
- Nitro group : Strong electron-withdrawing, enhancing electrophilic reactivity.
- Methyl group : Electron-donating, influencing regioselectivity in reactions.
- Pyridinedione core : Two ketone groups contribute to hydrogen-bonding interactions and acidity.
Comparison with Structurally Similar Compounds
4(3H)-Pyridinone, 5-Nitro- (CAS: N/A)
3-Methyl-5-Nitro-2(1H)-Pyridinone (CAS: N/A)
6-Methyl-5-Nitro-4-Phenyl-1H-Pyrimidin-2-One (CAS: N/A)
- Structure: Pyrimidinone core (one ketone) with phenyl, methyl, and nitro substituents.
- Molecular Formula : C₁₁H₉N₃O₃.
- Key Differences: Pyrimidinone vs. pyridinedione: Fewer hydrogen-bonding sites.
Comparative Analysis of Physicochemical Properties
Notes:
Comparison with Analogous Routes
- Nitroso Intermediates: highlights the use of nitroso precursors (e.g., 5-nitroso derivatives) oxidized to nitro groups, a common strategy for pyrimidinones.
- Steric Effects : Methyl groups at position 6 (target) vs. 3 () influence reaction yields and byproduct formation.
Biological Activity
2,4(1H,3H)-Pyridinedione, 6-methyl-5-nitro- (commonly referred to as 6-methyl-5-nitropyrimidine-2,4-dione) is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 171.11 g/mol
- CAS Number : Not specified in the sources but can be derived from its chemical properties.
The biological activity of 6-methyl-5-nitropyrimidine-2,4-dione is primarily attributed to its role as an enzyme inhibitor. It has been shown to inhibit lumazine synthase in various organisms, which is crucial for riboflavin biosynthesis.
Enzyme Inhibition
- Lumazine Synthase Inhibition :
- The compound acts as an inhibitor of Schizosaccharomyces pombe lumazine synthase with a value of 210 μM and against Mycobacterium tuberculosis lumazine synthase with a value of 95 μM .
- Structural modifications have led to compounds with improved inhibitory activity, such as a derivative with a of 3.7 μM against M. tuberculosis lumazine synthase .
Biological Activities
The compound exhibits several biological activities:
- Antioxidant Activity : Research indicates that pyrimidine derivatives, including 6-methyl-5-nitropyrimidine-2,4-dione, possess antioxidant properties that can help mitigate oxidative stress .
- Antimicrobial Activity : The inhibition of lumazine synthase suggests potential applications in developing antimicrobial agents targeting riboflavin synthesis pathways in bacteria and fungi .
Study on Antioxidant Potential
A study assessed the antioxidant capacity of pyrimidine derivatives and found that certain modifications enhanced their ability to scavenge free radicals. The results indicated that the presence of nitro groups significantly increased antioxidant efficacy .
High-Throughput Screening
In a high-throughput screening of a compound library, 6-methyl-5-nitropyrimidine-2,4-dione was identified as a promising candidate for further development due to its selective inhibition against lumazine synthases .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
